molecular formula C8H7N3O B8791783 3-Cyano-N-hydroxy-benzamidine

3-Cyano-N-hydroxy-benzamidine

Cat. No.: B8791783
M. Wt: 161.16 g/mol
InChI Key: JWIHUEJQEREZDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Cyano-N’-hydroxybenzimidamide is a chemical compound with the molecular formula C8H7N3O. It is known for its unique structure, which includes a cyano group (-CN) and a hydroxy group (-OH) attached to a benzimidamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyano-N’-hydroxybenzimidamide typically involves the cyanoacetylation of amines. One common method is the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different conditions. For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .

Industrial Production Methods

Industrial production methods for 3-Cyano-N’-hydroxybenzimidamide often involve large-scale synthesis using similar reaction conditions as described above. The choice of reagents and reaction conditions may vary depending on the desired yield and purity of the final product. The solvent-free reaction of aryl amines with ethyl cyanoacetate is one of the widely used methods in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-Cyano-N’-hydroxybenzimidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the cyano group to other functional groups.

    Substitution: The compound can undergo substitution reactions where the cyano or hydroxy group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired reaction .

Major Products Formed

The major products formed from these reactions vary depending on the type of reaction and the reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce amines. Substitution reactions can lead to the formation of various substituted benzimidamides .

Scientific Research Applications

3-Cyano-N’-hydroxybenzimidamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a precursor for the synthesis of various heterocyclic compounds.

    Biology: The compound has shown potential in biological studies due to its ability to interact with biomolecules.

    Medicine: Research has indicated its potential as a therapeutic agent in the treatment of certain diseases.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Cyano-N’-hydroxybenzimidamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 3-Cyano-N’-hydroxybenzimidamide include:

Uniqueness

What sets 3-Cyano-N’-hydroxybenzimidamide apart from similar compounds is its unique combination of the cyano and hydroxy groups on the benzimidamide core. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C8H7N3O

Molecular Weight

161.16 g/mol

IUPAC Name

3-cyano-N'-hydroxybenzenecarboximidamide

InChI

InChI=1S/C8H7N3O/c9-5-6-2-1-3-7(4-6)8(10)11-12/h1-4,12H,(H2,10,11)

InChI Key

JWIHUEJQEREZDN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(=NO)N)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

Hydroxylamine (Aldrich, 7.65 g, 100 mmol) in ethanol (100 mL) was treated with 10 N sodium hydroxide (10 mL, 100 mmol). To this solution, isophthalonitrile (Aldrich, 12.8 g, 100 mmol) in 100 mL ethanol was added. The reaction mixture was heated to reflux for 3 hours and then cooled to room temperature. The solvent was removed under vacuum and the residue was purified with flash column chromatography (5% methanol/dichloromethane) to provide the titled compound. 1H NMR (300 MHz, DMSO-d6) δ 5.98 (bs, 2 H), 7.59 (t, J=7.4 Hz, 1 H), 8.06-8.0 (m, 2 H), 9.89 (s, 1 H) ppm; MS (DCI/NH3) m/z 162 (M+H)+.
Quantity
7.65 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
12.8 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two

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